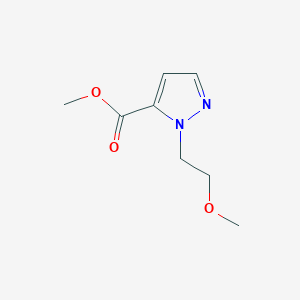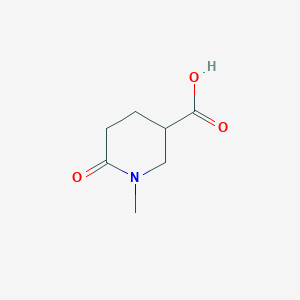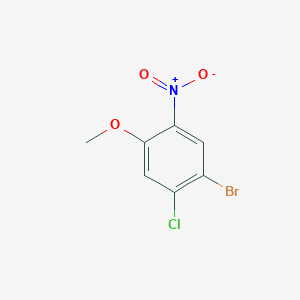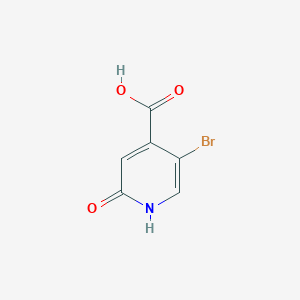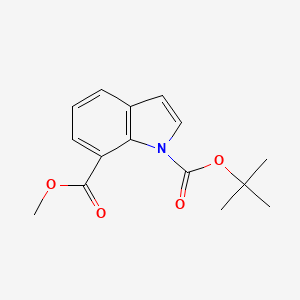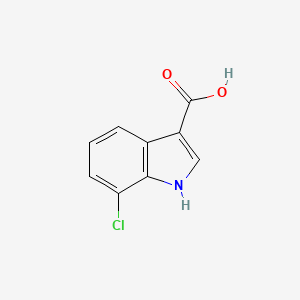
7-氯-1H-吲哚-3-羧酸
描述
The compound 7-Chloro-1H-indole-3-carboxylic acid is a derivative of indole carboxylic acid, which is a structural motif found in a variety of biologically active compounds. Indole derivatives are known for their diverse pharmacological properties, including their role as antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor, which is significant in the context of neurological disorders and conditions such as stroke .
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps to introduce various functional groups. For instance, the synthesis of (E)-3-(2-carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a related compound, was guided by 3D comparative molecular field analysis (CoMFA) and involved optimizing in vivo potency and binding activity. The introduction of electron-withdrawing or heterocyclic groups at specific positions on the indole ring system was found to enhance the compound's affinity and potency . Although the exact synthesis of 7-Chloro-1H-indole-3-carboxylic acid is not detailed in the provided papers, similar synthetic strategies involving substitution and hydrolysis reactions are commonly employed in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. For example, the carboxyl group's orientation in relation to the indole ring system can significantly affect the compound's binding properties. In a related compound, 3-Carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring is nearly coplanar with the indole ring, while the carboxylic acid group linked to the five-membered ring is almost perpendicular. This orientation influences the hydrogen bonding patterns in the crystal structure, which can be critical for the compound's biological function .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological activity. The synthesis of related compounds often involves reactions such as substitution, where different groups are introduced onto the indole ring, and hydrolysis, where ester or amide groups are converted into carboxylic acids. These reactions are carefully optimized to achieve high yields and desired properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and crystal structure, are influenced by the functional groups attached to the indole core. For instance, the presence of chloro and fluoro substituents can affect the compound's density and crystal packing, as seen in the X-ray structure analysis of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid . These properties are important
科学研究应用
合成和表征
杂环化合物的单罐合成:报道了一种使用维尔斯迈尔试剂的一罐法合成 3-氯-1H-吲哚-2-甲醛的方法。该方法具有中等的产率,可应用于各种取代的苯甲酸 (Majo & Perumal, 1996)。
合成具有治疗应用的吲哚衍生物:由于其治疗应用,研究一直集中在合成吲哚-2-羧酸衍生物上。例如,一系列 3-[N, N-二烷基氨基(氧代)乙酰基]-1-丙基-1H-吲哚-2-羧酸是由 1-丙基-1H-吲哚-2-羧酸合成的,表明在药理学领域具有潜力 (Raju 等,2015)。
药物设计分子对接研究:已经对 5-氯-1-(1H-吲哚-2-基)-3-甲基-4,5-二氢-1H-吡唑-4-羧酸进行了分子对接研究,以预测与靶蛋白的结合相互作用,表明其在药物发现和设计中的作用 (Reddy 等,2022)。
医药和生物学应用
药理学拮抗剂:衍生物 3-((E)-3-((3-((E)-2-(7-氯喹啉-2-基)乙烯基)苯基)氨基)-3-氧代丙-1-烯-1-基)-7-甲氧基-1H-吲哚-2-羧酸已被识别为新型 CysLT1 拮抗剂,显示出在治疗由 CysLT1 受体介导的疾病方面的潜力 (Chen 等,2016)。
抗菌和抗真菌活性:吲哚-2-羧酸衍生物显示出显着的抗菌和中等的抗真菌活性,表明它们在抗菌疗法中的潜在用途 (Raju 等,2015)。
甘氨酸位点 NMDA 受体拮抗剂:已经合成了 (E)-3-(2-羧基-2-芳基乙烯基)-4,6-二氯-1H-吲哚-2-羧酸等化合物作为强效选择性甘氨酸位点 NMDA 受体拮抗剂,可用于神经学研究和潜在治疗应用 (Baron 等,2005)。
材料科学和电化学
- 电化学应用:研究了羧基取代基位置对聚吲哚衍生物的电沉积、形态和电容性能的影响,揭示了对聚合物纳米线的电化学性质的显着影响。这表明在超级电容器技术中具有潜在应用 (Ma 等,2015)。
安全和危害
属性
IUPAC Name |
7-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJWTBYVXEBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649671 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-indole-3-carboxylic acid | |
CAS RN |
86153-24-4 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86153-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
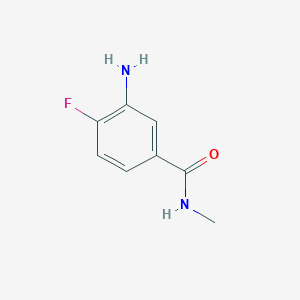
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)
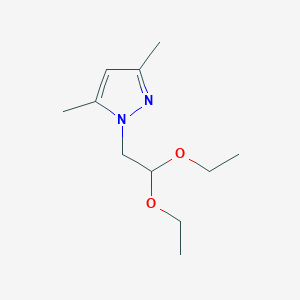
![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)
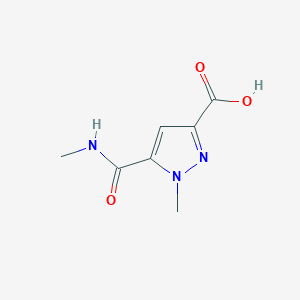
![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)
